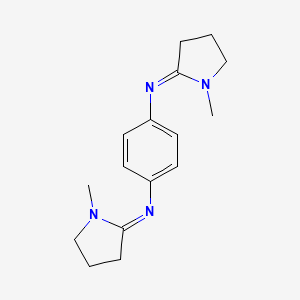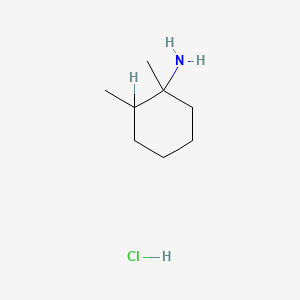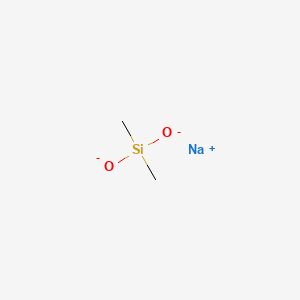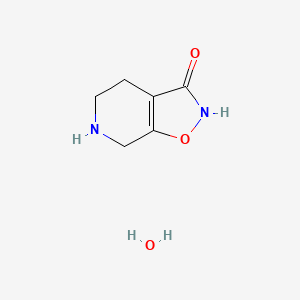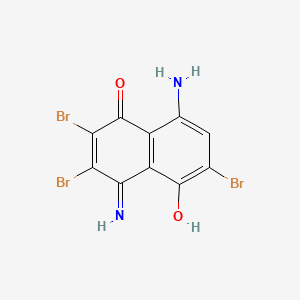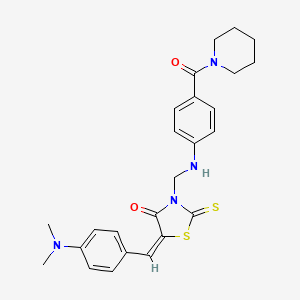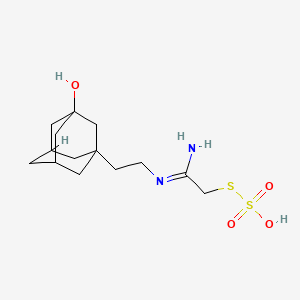
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester is a complex organic compound with a unique structure It features a tricyclic decane core, which is a rigid and stable structure, making it an interesting subject for various chemical studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester typically involves multiple steps. The starting materials often include tricyclo[3.3.1.13,7]decane derivatives, which are subjected to various chemical reactions to introduce the necessary functional groups. Common synthetic routes may involve:
Hydroxylation: Introduction of hydroxyl groups to the tricyclic decane core.
Amination: Addition of amino groups to the hydroxylated intermediate.
Thiosulfuric acid esterification: Formation of the ester linkage with thiosulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution Reagents: Such as halogens (Cl_2, Br_2) or nucleophiles (NH_3, OH^-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
- Triphenylsulfonium (3-hydroxytricyclo[3.3.1.13,7]decane-1-methoxycarbonyl)difluoromethane sulfonate .
- (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetic Acid .
Uniqueness
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester is unique due to its specific functional groups and the presence of the thiosulfuric acid ester linkage. This gives it distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
128487-67-2 |
|---|---|
分子式 |
C14H24N2O4S2 |
分子量 |
348.5 g/mol |
IUPAC名 |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-3-hydroxyadamantane |
InChI |
InChI=1S/C14H24N2O4S2/c15-12(8-21-22(18,19)20)16-2-1-13-4-10-3-11(5-13)7-14(17,6-10)9-13/h10-11,17H,1-9H2,(H2,15,16)(H,18,19,20) |
InChIキー |
SKNKECQOIDIDTG-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CCN=C(CSS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



